N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)thiophene-3-carboxamide
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Overview
Description
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)thiophene-3-carboxamide is a compound that integrates the structural features of benzofuran and thiophene Benzofuran is known for its presence in various biologically active natural products, while thiophene is a sulfur-containing heterocycle with significant pharmacological properties
Mechanism of Action
Target of Action
It’s structurally related to compounds like 5-apdb and 5-mapb , which are known to have similar effects to MDMA , a psychoactive drug primarily used for recreational purposes. These related compounds are known to interact with serotonin receptors in the brain .
Mode of Action
Based on its structural similarity to 5-apdb and 5-mapb , it can be inferred that it might interact with serotonin receptors in the brain, leading to changes in mood, perception, and behavior .
Biochemical Pathways
Compounds with similar structures, such as 5-apdb and 5-mapb , are known to affect the serotonin system in the brain . This can lead to downstream effects such as mood elevation, increased sociability, and altered perception .
Result of Action
Based on its structural similarity to 5-apdb and 5-mapb , it can be inferred that it might lead to increased release of serotonin in the brain, resulting in mood elevation, increased sociability, and altered perception .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)thiophene-3-carboxamide typically involves the following steps:
Formation of the Benzofuran Moiety: Benzofuran derivatives can be synthesized through various methods, including free radical cyclization and proton quantum tunneling, which offer high yields and fewer side reactions.
Formation of the Thiophene Moiety: Thiophene derivatives are often synthesized via condensation reactions such as the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis.
Coupling of Benzofuran and Thiophene: The final step involves coupling the benzofuran and thiophene moieties under specific reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. Techniques such as microwave-assisted synthesis (MWI) can be employed to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)thiophene-3-carboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds such as 2-(2,3-dihydrobenzofuran-5-yl)benzothiophene exhibit similar biological activities and are used in medicinal chemistry.
Thiophene Derivatives: Compounds like 2,3,4-trisubstituted thiophene (e.g., articaine) are known for their pharmacological properties.
Uniqueness
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)thiophene-3-carboxamide is unique due to its combined benzofuran and thiophene structure, which imparts a distinct set of chemical and biological properties
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c1-11(17-16(18)14-5-7-20-10-14)8-12-2-3-15-13(9-12)4-6-19-15/h2-3,5,7,9-11H,4,6,8H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHEJXDAPOXEESB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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